molecular formula C21H20F2N4O B1436889 6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one CAS No. 1381504-81-9

6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one

Cat. No.: B1436889
CAS No.: 1381504-81-9
M. Wt: 382.4 g/mol
InChI Key: ZLVMXCAJFGRGCA-UHFFFAOYSA-N
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Description

“6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one” is a synthetic organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Difluorobenzyl Group: The 3,5-difluorobenzyl group is introduced via nucleophilic substitution reactions.

    Pyrimidinone Formation: The pyrimidinone core is synthesized through condensation reactions involving pyridine derivatives and appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved may include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one: can be compared with other pyrimidinone derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in the presence of the 3,5-difluorobenzyl group, which may impart distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

4-[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O/c22-16-9-14(10-17(23)11-16)13-27-7-4-15(5-8-27)19-12-20(28)26-21(25-19)18-3-1-2-6-24-18/h1-3,6,9-12,15H,4-5,7-8,13H2,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVMXCAJFGRGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=O)NC(=N2)C3=CC=CC=N3)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
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6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
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6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
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6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
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6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one
Reactant of Route 6
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6-(1-(3,5-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one

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